1-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]piperidine is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]piperidine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.
Piperidine Attachment: The final step involves the attachment of the piperidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]piperidine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
1-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or mechanical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: This compound shares the tetrazole ring but has a thiol group instead of the cyclohexyl and piperidine groups.
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds have a similar heterocyclic structure but differ in their specific substituents.
Uniqueness
1-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]piperidine is unique due to its combination of a tetrazole ring, a cyclohexyl group, and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H25N5 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[1-(1-phenyltetrazol-5-yl)cyclohexyl]piperidine |
InChI |
InChI=1S/C18H25N5/c1-4-10-16(11-5-1)23-17(19-20-21-23)18(12-6-2-7-13-18)22-14-8-3-9-15-22/h1,4-5,10-11H,2-3,6-9,12-15H2 |
InChI Key |
VZPWHANGCXROPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NN=NN2C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.